6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Lipophilicity Drug-likeness Scaffold optimization

Medicinal chemistry teams often face budget constraints when scaling SAR studies. This 6-methoxy-pyrimidine building block directly addresses that, providing a cost-effective scaffold for kinase-targeted library synthesis. - **18% lower cost** vs. the unsubstituted parent compound, enabling more analogs per budget. - **Free piperidine amine** allows rapid diversification via amide coupling or reductive amination for high-throughput workflows. - **XLogP 0.9 & TPSA 59.1 Ų** meet fragment-likeness criteria, ideal for FBDD and targeted covalent inhibitor design.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1354088-13-3
Cat. No. B1530330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
CAS1354088-13-3
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NC2CCNCC2
InChIInChI=1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14)
InChIKeyQOCNZAYZXGCYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: Identity & Procurement


6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic building block featuring a pyrimidine core substituted at the 6-position with a methoxy group and at the 4-position with a piperidin-4-ylamine moiety [1]. With a molecular formula of C₁₀H₁₆N₄O and a molecular weight of 208.26 g/mol, this compound serves as a key intermediate in the synthesis of kinase-targeted libraries and other bioactive molecules . Its free secondary amine on the piperidine ring enables straightforward downstream functionalization via amide coupling, reductive amination, or sulfonylation, making it a versatile starting material for parallel medicinal chemistry campaigns.

1
Workflow
Kinase-targeted library synthesis intermediate
2
Selection Logic
Free secondary amine for amide coupling, reductive amination, or sulfonylation
3
Use Context
Versatile core for parallel medicinal chemistry and SAR campaigns

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: Why Generic Substitution Fails


Within the piperidinyl-pyrimidine building block class, minor structural variations profoundly alter physicochemical properties and, consequently, synthetic utility and biological profile. The 6-methoxy substitution on the pyrimidine ring distinguishes this compound from its unsubstituted (N-(piperidin-4-yl)pyrimidin-4-amine ) and 6-chloro analogs in terms of lipophilicity, hydrogen-bonding capacity, and electronic character. These differences directly impact reaction yields in subsequent derivatization steps and the ADME properties of final target molecules. The quantitative evidence below demonstrates that the methoxy group confers a specific logP, topological polar surface area, and hydrogen-bond donor/acceptor profile that cannot be replicated by halogen or hydrogen substituents, making direct substitution scientifically unsound without experimental revalidation.

Target Compound
6-Methoxy substitution provides specific hydrogen-bond acceptor capacity and TPSA profile.
6-Chloro or Unsubstituted
Lack of methoxy oxygen may shift lipophilicity and electronic properties, potentially altering ADME readouts in target molecules.
Target Compound
Constrained 3 rotatable bonds may reduce entropic penalty upon target engagement.
6-Ethoxy Analog
Additional rotatable bond may introduce conformational flexibility that requires fragment screening revalidation.
Similar CAS or scaffold may not be directly interchangeable; verify methoxy-directed reactivity and physical properties for your specific library design.

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: Quantitative Differentiation


Lipophilicity vs. Parent Scaffold

The 6-methoxy group reduces lipophilicity compared to the unsubstituted parent scaffold, improving aqueous solubility and potentially oral bioavailability. The target compound has a computed XLogP3-AA of 0.9 [1], while N-(piperidin-4-yl)pyrimidin-4-amine is predicted to have a higher logP due to the absence of the polar methoxy substituent [2]. This difference of approximately 0.5-0.8 log units is significant for CNS drug-likeness and solubility-driven formulation.

Lipophilicity vs. Parent Scaffold
Class-level inference
XLogP3 0.9
Supports aqueous solubility screening and CNS drug-likeness review
Δ ≥ 0.5 log units lower than parent scaffold (predicted)
Lipophilicity Drug-likeness Scaffold optimization

Hydrogen-Bond Profile vs. 6-Chloro Analog

The methoxy oxygen in the target compound serves as an additional hydrogen-bond acceptor (total acceptor count = 5) compared to the 6-chloro analog, which lacks this oxygen (acceptor count = 4) [1]. This increases topological polar surface area (TPSA) to 59.1 Ų, enhancing potential for specific polar interactions with kinase hinge regions. In contrast, 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine has a TPSA of approximately 50 Ų, reducing its hydrogen-bonding capacity [2].

H-Bond Profile vs. 6-Cl Analog
Class-level inference
HBA 5 / TPSA 59.1 Ų
Reported polar interaction potential; may influence kinase hinge-region binding
Δ HBA +1 vs. 6-chloro analog
Hydrogen bonding Target engagement Selectivity

Purity and Pricing vs. Unsubstituted Scaffold

The target compound is commercially available at 95% purity (AChemBlock, Catalog AD247024) at a list price of $695 per 250 mg . In comparison, the unsubstituted N-(piperidin-4-yl)pyrimidin-4-amine is offered at 97% purity (Fluorochem, Ref. 10-F521253) at £689 (≈$850) per 250 mg . The methoxy analog thus provides a cost advantage of approximately $155 per unit while offering distinct reactivity for SAR exploration.

Purity and Pricing
Data to verify
$695 / 250 mg (95%)
Supports procurement cost review
~18% list price difference vs. unsubstituted scaffold
Procurement Cost-effectiveness Purity

Conformational Flexibility vs. 6-Ethoxy Analog

The target compound possesses 3 rotatable bonds [1], identical to the unsubstituted scaffold but with the added methoxy group providing a restricted conformational profile due to electron delocalization into the pyrimidine ring. This semi-rigid character can enhance binding affinity by reducing entropic penalty upon target engagement, a property not present in the 6-ethoxy analog, which has an additional rotatable bond (4 rotatable bonds) [2].

Conformational Flexibility
Class-level inference
3 Rotatable Bonds
Supports fragment-based ligand efficiency screening context
Δ -1 rotatable bond vs. 6-ethoxy analog
Fragment-based drug discovery Conformational entropy Ligand efficiency

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: Application Scenarios


Kinase Library Synthesis

Medicinal chemistry teams synthesizing kinase inhibitor libraries benefit from the compound's XLogP of 0.9, which aligns with the recommended range for oral drug-likeness (logP <5). The methoxy group provides a polar handle for hinge-region binding without excessive lipophilicity that could lead to promiscuous inhibition. Use this scaffold when the target profile demands improved solubility and lower off-target binding compared to chloro or unsubstituted analogs [1].

Cost-Effective SAR Exploration

For large-scale structure-activity relationship (SAR) studies, the 18% lower cost per unit compared to the unsubstituted parent compound enables more analogs to be synthesized within the same budget. The free piperidine amine allows rapid diversification via amide coupling, making it ideal for high-throughput chemistry workflows .

Fragment-Based Screening Libraries

The compound's molecular weight of 208.26 Da, 3 rotatable bonds, and TPSA of 59.1 Ų meet fragment-likeness criteria (MW <300, rotatable bonds ≤3, TPSA <120 Ų). Incorporation into FBDD libraries enables identification of low-affinity binders that can be optimized into lead compounds, leveraging the methoxy group's hydrogen-bonding potential for initial target engagement [1].

Covalent Inhibitor Design

The secondary amine on the piperidine ring is a versatile attachment point for electrophilic warheads (e.g., acrylamides, sulfonyl fluorides) used in targeted covalent inhibitor (TCI) design. The methoxy substituent's electron-donating effect can modulate the reactivity of the warhead and influence target residence time, a dimension not accessible with electron-withdrawing 6-chloro analogs [2].

Application
Selection Property
Validation Focus
Kinase Library Synthesis
Physicochemical profile alignment
Drug-likeness and solubility endpoint review
Cost-Effective SAR Exploration
Budget-compatible diversification handle
Parallel synthesis throughput and cost-per-analog assessment
Fragment-Based Screening Libraries
Fragment-likeness rule compliance
Ligand efficiency and hit validation context
Covalent Inhibitor Design
Electron-donating methoxy modulation
Warhead reactivity and target residence time review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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